Fmoc-(S)-2-amino-5-cyclopentylpentanoic acid

Catalog No.
S8512992
CAS No.
M.F
C25H29NO4
M. Wt
407.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-(S)-2-amino-5-cyclopentylpentanoic acid

Product Name

Fmoc-(S)-2-amino-5-cyclopentylpentanoic acid

IUPAC Name

(2S)-5-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

Molecular Formula

C25H29NO4

Molecular Weight

407.5 g/mol

InChI

InChI=1S/C25H29NO4/c27-24(28)23(15-7-10-17-8-1-2-9-17)26-25(29)30-16-22-20-13-5-3-11-18(20)19-12-4-6-14-21(19)22/h3-6,11-14,17,22-23H,1-2,7-10,15-16H2,(H,26,29)(H,27,28)/t23-/m0/s1

InChI Key

JMBWKBZNIRJOLX-QHCPKHFHSA-N

SMILES

C1CCC(C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CCC(C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

C1CCC(C1)CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
, including:

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, particularly affecting the cyclopentyl group.
  • Reduction: Reduction reactions can be performed with lithium aluminum hydride or palladium on carbon, targeting the Fmoc group or other functional groups.
  • Substitution: The Fmoc group can be removed under basic conditions (e.g., using piperidine), allowing access to the free amino group for further reactions.

Common reagents and conditions for these reactions include organic solvents like dichloromethane and bases such as triethylamine.

While specific biological activities of Fmoc-(S)-2-amino-5-cyclopentylpentanoic acid are less documented, its role as a building block in peptide synthesis suggests potential interactions in biological systems. Peptides synthesized from this amino acid could exhibit various biological functions depending on their sequences and structures. The cyclopentyl group may influence the binding affinity and specificity of peptides for their biological targets, including enzymes and receptors .

The synthesis of Fmoc-(S)-2-amino-5-cyclopentylpentanoic acid typically involves several steps:

  • Protection of the Amino Group: The amino group is protected by reacting 2-amino-5-cyclopentylpentanoic acid with Fmoc chloride in the presence of a base like sodium carbonate.
  • Purification: The product is purified through crystallization or chromatography to remove unreacted materials and by-products.
  • Characterization: The synthesized compound is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .

Fmoc-(S)-2-amino-5-cyclopentylpentanoic acid has several applications:

  • Peptide Synthesis: It is primarily used in solid-phase peptide synthesis due to its protective Fmoc group.
  • Biological Research: The compound aids in studying protein-protein interactions and enzyme mechanisms.
  • Material Science: It serves as a precursor for creating functional materials and bio-inspired building blocks for various applications .

Fmoc-(S)-2-amino-5-cyclopentylpentanoic acid can be compared with several similar compounds:

Compound NameStructural CharacteristicsUnique Features
(S)-2-(Fmoc-amino)-3-phenylpropanoic acidContains a phenyl group instead of a cyclopentyl groupIncreased aromaticity affecting hydrophobicity
(S)-2-(Fmoc-amino)-4-methylpentanoic acidFeatures a methyl group at position 4Influences steric properties and reactivity
Fmoc-(S)-2-amino-3-methylbutanoic acidHas a branched structure with a methyl groupAffects sterics but lacks cyclopentyl hydrophobicity
(R)-Fmoc-cyclopropylglycineContains a cyclopropyl instead of cyclopentylDifferent ring structure affecting reactivity

The uniqueness of Fmoc-(S)-2-amino-5-cyclopentylpentanoic acid lies in its cyclopentyl group, which provides distinct structural and chemical properties that can be leveraged in various scientific applications. This structural feature enhances its hydrophobicity, making it particularly useful in designing peptides that require specific interactions within biological environments .

Role of Fmoc Chemistry in SPPS

The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a transient α-amino protector during SPPS, enabling iterative coupling cycles under mild basic conditions (e.g., piperidine in dimethylformamide [DMF]). Unlike traditional tert-butyloxycarbonyl (t-Boc) strategies, Fmoc-SPPS avoids repetitive acidic deprotection steps, reducing side reactions such as tert-butyl cation formation or aspartimide rearrangements. For Fmoc-(S)-2-amino-5-cyclopentylpentanoic acid, the cyclopentyl moiety introduces steric hindrance, necessitating optimized coupling reagents like hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or oxyma pure to ensure >99% stepwise yields.

Resin Selection and Coupling Dynamics

Wang or Rink amide resins are preferred for synthesizing C-terminal amidated peptides, while 2-chlorotrityl chloride resins enable carboxylic acid termini. Kinetic studies reveal that the cyclopentyl group slows coupling rates by ~15% compared to linear aliphatic side chains, requiring extended reaction times (45–60 minutes) and elevated temperatures (40–50°C). Post-coupling washes with DMF or N-methyl-2-pyrrolidone (NMP) must be carefully controlled to prevent premature Fmoc cleavage, as DMF at 80°C removes ~1 μmol Fmoc per milliliter solvent.

Table 1: Optimized SPPS Conditions for Fmoc-(S)-2-amino-5-cyclopentylpentanoic Acid

ParameterValueSource
Coupling ReagentHBTU/Oxyma Pure (1:1)
Reaction Time45–60 minutes
Temperature40–50°C
Deprotection Reagent20% Piperidine in DMF
Resin TypeRink Amide MBHA

The cyclopentyl substituent at the δ-position of Fmoc-(S)-2-amino-5-cyclopentylpentanoic acid imposes steric constraints that profoundly influence peptide backbone dynamics. Molecular dynamics simulations reveal that the bicyclic system reduces the allowable φ and ψ dihedral angles by 38–45% compared to linear aliphatic side chains [1] [3]. This restriction favors the adoption of α-helical and β-turn conformations by pre-organizing the peptide backbone into geometries compatible with intramolecular hydrogen bonding.

Experimental evidence from circular dichroism (CD) spectroscopy demonstrates that incorporation of this residue into model peptides increases α-helix content by 2.1-fold in aqueous buffer (pH 7.4) compared to control sequences containing norvaline [3]. The cyclopentane ring's puckered geometry creates favorable van der Waals interactions with adjacent residues, further stabilizing helical conformations. In β-hairpin structures, the substituent reduces loop flexibility, decreasing the entropy penalty associated with turn formation by 3.2 kcal/mol as quantified by isothermal titration calorimetry [4].

Structural ParameterLinear Side ChainCyclopentyl DerivativeChange (%)
Backbone RMSD (Å)1.80.9-50
Hydrogen Bond Lifetime (ns)2.14.7+124
Helical Propensity (ΔΔG)0-1.4-

Enhanced Proteolytic Stability Through Steric Shielding Mechanisms

The spatial bulk of both the Fmoc group and cyclopentyl side chain creates a dual shielding effect that impedes protease recognition. Mass spectrometry studies using trypsin and chymotrypsin show that peptides containing Fmoc-(S)-2-amino-5-cyclopentylpentanoic acid exhibit 12–18 times longer half-lives in serum compared to unmodified analogs [5]. X-ray crystallographic analysis of trypsin-inhibitor complexes reveals that the cyclopentyl moiety occupies the S2' subsite, reducing substrate-enzyme complementarity by 73% as measured by surface plasmon resonance [4].

The Fmoc group further contributes to stability through π-π stacking interactions that mask cleavage sites. Nuclear Overhauser effect spectroscopy (NOESY) data indicate that the fluorenyl ring forms transient contacts with aromatic residues (Phe, Tyr) within 4.2 Å, creating a protective hydrophobic microenvironment [1]. This dual shielding mechanism operates without requiring N-methylation or D-amino acid substitution, preserving the peptide's ability to engage biological targets through native-like interactions.

Thermodynamic Impacts on β-Turn and α-Helix Stabilization

Thermodynamic analyses via differential scanning calorimetry reveal that the cyclopentyl-Fmoc system lowers the free energy barrier for α-helix formation by 2.8 kcal/mol compared to standard Fmoc-amino acids [3]. This stabilization arises from both enthalpic (van der Waals contacts) and entropic (reduced backbone disorder) contributions. In β-turn motifs, the residue enhances stabilization through two mechanisms:

  • Covalent Pre-Organization: The constrained side chain reduces the conformational space available to the i+1 and i+2 residues by 41%, favoring turn-compatible dihedrals [4].
  • Non-Covalent Interactions: The cyclopentane ring participates in CH-π interactions with proximal carbonyl groups, providing 0.6–1.1 kcal/mol additional stabilization energy as determined by molecular mechanics calculations [1].

Comparative studies with cyclohexyl analogs demonstrate the cyclopentane ring's optimal size for secondary structure stabilization. The smaller ring achieves better van der Waals overlap with adjacent residues (89% vs. 74% surface complementarity) while maintaining sufficient flexibility to accommodate thermal fluctuations [3]. This balance makes Fmoc-(S)-2-amino-5-cyclopentylpentanoic acid particularly effective for engineering peptides requiring both structural rigidity and biological functionality.

Therapeutic ApproachMechanismBinding Affinity ImprovementClinical Applications
Allosteric ModulationTargeting intracellular GPCR-transducer interface20-fold increase in selectivityNeurotensin receptor modulators
Bitopic LigandsDual orthosteric and allosteric site binding30% increase in atomic contactsAdrenergic receptor ligands
Structural ModificationEnhanced receptor-ligand contacts24-42% reduction in binding site volumeSerotonin receptor therapeutics
Conformational OptimizationStabilization of active conformationsNanomolar to picomolar rangeDopamine receptor agonists
Binding Site OptimizationImproved molecular recognitionEnhanced thermodynamic stabilityPeptide hormone receptor ligands

Peptide-Based Inhibitors for Protease-Resistant Drug Candidates

The development of protease-resistant peptide inhibitors represents a critical advancement in therapeutic design, with Fmoc-(S)-2-amino-5-cyclopentylpentanoic acid serving as an exemplary building block for enhanced peptide stability and therapeutic efficacy.

Enantio and Retro-Enantio Isomerization Strategies

Enantio and retro-enantio isomerization provides exceptional protease resistance through the incorporation of D-amino acids. Studies have demonstrated that retro-enantio peptides can achieve complete resistance to proteolytic degradation while maintaining biological activity [8] [9]. The stereospecific configuration of Fmoc-(S)-2-amino-5-cyclopentylpentanoic acid allows for strategic incorporation into peptide sequences where enhanced stability is required without compromising target binding affinity.

Cyclization for Dual Benefits

Cyclization strategies enhance peptide transport capacity through both protease resistance and improved binding affinity. The cyclopentyl group in Fmoc-(S)-2-amino-5-cyclopentylpentanoic acid provides conformational constraints that can facilitate efficient cyclization, leading to peptides with enhanced stability profiles [9]. Studies have shown that cyclic peptides can achieve 3-fold improvements in metabolic stability compared to linear counterparts [10].

Backbone Modification Approaches

The integration of β-amino acid substitutions within peptide sequences creates protease-resistant candidates with maintained biological activity. The structural framework of Fmoc-(S)-2-amino-5-cyclopentylpentanoic acid enables the development of α/β-peptides that demonstrate substantially reduced susceptibility to proteolysis while retaining structural and functional mimicry of native α-helical peptides [11] [12].

Fmoc Protection Strategy

Fmoc protection serves dual purposes in peptide-based drug development: enabling solid-phase peptide synthesis and providing temporal stability during synthesis and initial stages of therapeutic application. The Fmoc group in Fmoc-(S)-2-amino-5-cyclopentylpentanoic acid can be selectively removed under mild basic conditions, allowing for controlled deprotection in peptide synthesis while maintaining structural integrity [13].

Data Summary: Peptide-Based Inhibitors for Protease-Resistant Drug Candidates

Modification StrategyProtease Resistance MechanismStability EnhancementTherapeutic Target
Enantio/Retro-Enantio IsomerizationD-amino acid incorporationComplete resistance to degradationHIV entry inhibitors
CyclizationConformational constraint3-fold improvement in stabilityThrombin inhibitors
Backbone ModificationBeta-amino acid substitutionEnhanced metabolic persistenceAntimicrobial peptides
Side Chain SubstitutionHydrophobic group additionReduced enzymatic cleavageCancer therapeutics
Fmoc ProtectionProtecting group stabilizationImproved pharmacokinetic profileNeurodegenerative diseases

Allosteric Modulation Strategies in Kinase Signaling Pathways

Kinase allosteric modulation represents a paradigm shift in therapeutic intervention, offering advantages of enhanced selectivity and reduced resistance development. The structural features of Fmoc-(S)-2-amino-5-cyclopentylpentanoic acid align with key requirements for effective allosteric modulator design.

Targeting Exclusive Structural Features

Allosteric modulators bind to sites that are less conserved across the kinome and only accessible upon conformational changes. These molecules provide advantages including higher selectivity and extended drug-target residence times [14] [15]. The cyclopentyl group provides a rigid hydrophobic scaffold that can selectively occupy allosteric binding pockets, creating specific interactions that distinguish target kinases from related family members.

Conformational Restriction Mechanisms

The cyclopentyl moiety in Fmoc-(S)-2-amino-5-cyclopentylpentanoic acid can serve as a conformational restrictor, stabilizing specific kinase conformations that favor either active or inactive states. Studies on Aurora A kinase have demonstrated that allosteric modulators can achieve dual inhibition of both kinase localization and catalytic activity through conformational alterations distinct from ATP-competitive inhibitors [16].

Regulatory Domain Interactions

Allosteric kinase inhibitors can target regulatory domains such as the Y-pocket in Aurora A, the myristate binding site in BCR-Abl, or the JH2 domain in TYK2 [17]. The structural framework of Fmoc-(S)-2-amino-5-cyclopentylpentanoic acid enables the development of molecules that can interact with these regulatory sites, promoting autoinhibited conformational states or disrupting essential protein-protein interactions.

Resistance Circumvention Strategies

Allosteric modulation offers unique advantages in overcoming kinase inhibitor resistance. Unlike ATP-competitive inhibitors, allosteric modulators can maintain efficacy against mutant kinases that develop resistance through active site modifications. The diverse binding modes accessible through structural modifications of compounds like Fmoc-(S)-2-amino-5-cyclopentylpentanoic acid enable the development of inhibitors that remain effective against resistance mutations [17].

Data Summary: Allosteric Modulation Strategies in Kinase Signaling Pathways

Kinase TargetAllosteric SiteModulation StrategyTherapeutic Outcome
Aurora A (AURKA)Y-pocket regulatory domainConformational restrictionDual inhibition of localization and activity
EGFRAlpha-C helix adjacent pocketInactive state stabilizationResistance circumvention
BCR-AblMyristate binding siteAutoinhibition promotionSelective kinase inhibition
MEK1/2ATP-adjacent binding regionRegulatory protein interactionEnhanced drug selectivity
TYK2JH2 domain interfaceDomain crosstalk inhibitionImproved safety profile

XLogP3

6.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

407.20965841 g/mol

Monoisotopic Mass

407.20965841 g/mol

Heavy Atom Count

30

Dates

Last modified: 01-05-2024

Explore Compound Types